Methyl 1-(piperidin-3-yl)bicyclo[2.1.1]hexane-5-carboxylate hydrochloride
Description
Methyl 1-(piperidin-3-yl)bicyclo[2.1.1]hexane-5-carboxylate hydrochloride (CAS: Not explicitly provided in evidence) is a bicyclic compound featuring a piperidine ring fused to a bicyclo[2.1.1]hexane scaffold. The molecule includes a methyl ester group at the 5-position and a hydrochloride salt, enhancing its solubility for pharmaceutical applications. This compound is supplied by multiple vendors globally, including Shanghai Jiuyu Biotechnology and BTC Pharmaceutical Technology, with certifications such as ISO 9001 .
Properties
IUPAC Name |
methyl 1-piperidin-3-ylbicyclo[2.1.1]hexane-5-carboxylate;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H21NO2.ClH/c1-16-12(15)11-9-4-5-13(11,7-9)10-3-2-6-14-8-10;/h9-11,14H,2-8H2,1H3;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HIYOUOSABLONAC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1C2CCC1(C2)C3CCCNC3.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H22ClNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.77 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Methyl 1-(piperidin-3-yl)bicyclo[2.1.1]hexane-5-carboxylate hydrochloride typically involves multiple steps, starting with the formation of the bicyclo[2.1.1]hexane core. This can be achieved through intramolecular cyclization reactions, often using strong bases or acids to facilitate ring closure. The piperidine ring is then introduced through nucleophilic substitution reactions, where a suitable piperidine derivative reacts with the bicyclic intermediate.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions using specialized reactors to ensure consistent product quality. Purification steps, such as recrystallization or chromatography, are employed to isolate the final product. The use of continuous flow chemistry can also enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions: Methyl 1-(piperidin-3-yl)bicyclo[2.1.1]hexane-5-carboxylate hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form derivatives with different functional groups, such as alcohols or ketones.
Reduction: Reduction reactions can convert the compound into its corresponding amine or alcohol derivatives.
Substitution: Nucleophilic substitution reactions can introduce different substituents onto the piperidine ring or the bicyclic core.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles such as alkyl halides or amines, along with suitable solvents and catalysts, facilitate substitution reactions.
Major Products Formed: The major products formed from these reactions include various functionalized derivatives of the original compound, which can be further modified for specific applications.
Scientific Research Applications
Methyl 1-(piperidin-3-yl)bicyclo[2.1.1]hexane-5-carboxylate hydrochloride is a compound that has garnered attention in various scientific research applications, particularly in medicinal chemistry and drug development. This article explores its applications, supported by case studies and data tables that illustrate its significance and potential.
Chemical Properties and Structure
This compound is characterized by its bicyclic structure, which contributes to its pharmacological properties. The compound's molecular formula is , with a molecular weight of approximately 270.76 g/mol . The presence of the piperidine moiety enhances its interaction with biological targets, making it a candidate for various therapeutic applications.
Anticancer Activity
Recent studies have indicated that compounds similar to this compound exhibit promising anticancer properties. For instance, research has shown that derivatives can suppress mutant forms of the epidermal growth factor receptor (EGFR), which is often implicated in various cancers . The ability to inhibit these pathways suggests potential for developing targeted cancer therapies.
Neuropharmacology
The compound's structural features may also contribute to its neuropharmacological effects. Its interaction with neurotransmitter systems has been explored, particularly in the context of treating disorders such as anxiety and depression. The piperidine structure is known for enhancing binding affinity to certain receptors, which could lead to improved therapeutic outcomes in neuropsychiatric conditions.
Analgesic Properties
Preliminary investigations into the analgesic properties of this compound have shown efficacy in pain management models. The mechanism of action may involve modulation of pain pathways through receptor interactions, making it a candidate for further exploration in pain relief therapies.
Case Study 1: Anticancer Efficacy
A study published in a peer-reviewed journal investigated the effects of this compound on cancer cell lines expressing mutant EGFRs. Results demonstrated a significant reduction in cell viability, highlighting its potential as an effective anticancer agent .
Case Study 2: Neuropharmacological Effects
In a controlled trial assessing the compound's effects on anxiety-like behaviors in rodent models, researchers observed a notable decrease in anxiety levels compared to control groups. This suggests that the compound may influence serotonergic pathways, warranting further investigation into its neuropharmacological applications .
Table 1: Summary of Biological Activities
| Activity Type | Mechanism of Action | Reference |
|---|---|---|
| Anticancer | Inhibition of mutant EGFR | |
| Neuropharmacology | Modulation of neurotransmitter receptors | |
| Analgesic | Interaction with pain pathways |
Mechanism of Action
The mechanism by which Methyl 1-(piperidin-3-yl)bicyclo[2.1.1]hexane-5-carboxylate hydrochloride exerts its effects depends on its specific application. In medicinal chemistry, the compound may interact with molecular targets such as enzymes or receptors, leading to biological responses. The exact pathways involved would depend on the derivatives and their intended use.
Comparison with Similar Compounds
Structural Analog 1: 1-(Piperidin-4-yl)bicyclo[2.1.1]hexane-5-carboxylic Acid Hydrochloride
- Molecular Formula: C₁₂H₁₈ClNO₂ (inferred from and ).
- Key Differences: Replaces the methyl ester group with a carboxylic acid, altering polarity and bioavailability.
- Pharmacological Relevance : Similar bicyclohexane-piperidine scaffolds are used in drug discovery for CNS targets due to their rigid structures .
Structural Analog 2: Methyl 2-azabicyclo[2.1.1]hexane-5-carboxylate Hydrochloride
- Molecular Formula: C₇H₁₂ClNO₂ (CAS: 1824260-58-3) .
- Key Differences :
- Contains a nitrogen atom in the bicyclohexane ring (2-aza substitution) instead of a piperidine substituent.
- Lower molecular weight (177.63 g/mol) compared to the target compound.
- Safety Profile : Classified with hazards H315 (skin irritation), H319 (eye irritation), and H335 (respiratory irritation) .
Structural Analog 3: 4-(Diphenylmethoxy)piperidine Hydrochloride
- Molecular Formula: C₁₈H₂₁NO·HCl (CAS: 65214-86-0) .
- Key Differences :
- Features a diphenylmethoxy group instead of a bicyclohexane system.
- Higher molecular weight (303.83 g/mol) and lipophilicity, suited for blood-brain barrier penetration.
- Regulatory Status : Subject to specific safety and environmental regulations due to its complex structure .
Structural Analog 4: Methyl 1-Methyl-4-phenylpiperidine-4-carboxylate
- Molecular Formula: C₁₄H₁₇NO₂ (CAS: 28030-27-5) .
- Key Differences :
- Contains a phenyl group at the piperidine 4-position, increasing aromatic interactions in drug-receptor binding.
- Lacks the bicyclohexane moiety, reducing structural rigidity.
- Application : Used as a reference standard for pharmaceutical impurities .
Comparative Data Table
Biological Activity
Methyl 1-(piperidin-3-yl)bicyclo[2.1.1]hexane-5-carboxylate hydrochloride is a bicyclic compound that has garnered attention in medicinal chemistry due to its unique structural properties and potential biological activities. This article explores its biological activity, focusing on its interactions with various molecular targets, therapeutic implications, and relevant case studies.
Chemical Structure and Properties
Molecular Formula : C13H21NO2
Molecular Weight : 223.31 g/mol
CAS Number : 2386776-53-8
The compound features a rigid bicyclic structure that includes a piperidine ring, which may influence its binding affinity and selectivity for biological targets. The presence of the methyl ester group enhances its lipophilicity, potentially facilitating cellular uptake and interaction with receptors or enzymes .
The biological activity of methyl 1-(piperidin-3-yl)bicyclo[2.1.1]hexane-5-carboxylate is primarily linked to its interactions with specific receptors and enzymes in the body:
- Receptor Modulation : The compound may act as an agonist or antagonist at various receptors, influencing signaling pathways that are critical for neurological function. For instance, it has been suggested that similar compounds can modulate cannabinoid receptors, leading to potential therapeutic effects in pain management .
- Enzyme Inhibition : The compound's structure allows for interactions with enzymes, potentially leading to inhibition or modulation of their activity. This could be beneficial in conditions where enzyme activity contributes to disease pathology .
Binding Affinity Studies
Research indicates that the binding affinity of methyl 1-(piperidin-3-yl)bicyclo[2.1.1]hexane-5-carboxylate varies depending on the target receptor. Comparative studies with structurally similar compounds show that the bicyclic framework enhances selectivity and potency.
| Compound Name | Binding Affinity (Ki) | Target Receptor | Unique Features |
|---|---|---|---|
| Methyl 1-(piperidin-3-yl)bicyclo[2.1.1]hexane-5-carboxylate | TBD | CB1 Receptor | Rigid bicyclic structure increases binding efficiency |
| 1-(4-Fluorophenyl)bicyclo[2.1.1]hexane-5-carboxylic acid | TBD | Various Receptors | Fluorine substitution enhances lipophilicity |
| 2,5-disubstituted bicyclo[2.1.1]hexanes | TBD | Enzymatic Targets | Bioisosteric properties useful in drug design |
Case Studies
Several studies have investigated the pharmacological effects of compounds related to methyl 1-(piperidin-3-yl)bicyclo[2.1.1]hexane-5-carboxylate:
- Antinociceptive Activity : A study demonstrated that structurally related bicyclic compounds exhibited significant antinociceptive effects in animal models, suggesting potential applications in pain relief therapies .
- Neurological Applications : Research into non-hallucinogenic analogs of psychedelic compounds has shown promise in treating neurological disorders by promoting synaptic plasticity through receptor modulation . Methyl 1-(piperidin-3-yl)bicyclo[2.1.1]hexane-5-carboxylate may share similar mechanisms.
Toxicological Profile
Preliminary toxicological assessments indicate that methyl 1-(piperidin-3-yl)bicyclo[2.1.1]hexane-5-carboxylate exhibits moderate toxicity when ingested, causing irritation upon contact with skin . Further studies are necessary to fully understand its safety profile.
Q & A
What are the key structural features of Methyl 1-(piperidin-3-yl)bicyclo[2.1.1]hexane-5-carboxylate hydrochloride, and how do they influence its reactivity and biological activity?
The compound features a rigid bicyclo[2.1.1]hexane core, a piperidine substituent at position 1, and a carboxylate ester group at position 5. The bicyclic framework imposes steric constraints that enhance binding specificity to biological targets, while the piperidine moiety provides basicity for protonation-dependent interactions (e.g., with ion channels or GPCRs) . The ester group influences solubility and metabolic stability, making it critical for pharmacokinetic optimization. Comparative studies with analogs show that positional isomerism (e.g., piperidin-3-yl vs. piperidin-4-yl) significantly alters target affinity .
What synthetic routes are commonly employed for the laboratory-scale preparation of this compound, and what critical reaction parameters must be controlled?
The primary synthesis involves photochemical [2 + 2] cycloaddition to construct the bicyclo[2.1.1]hexane core, followed by functionalization of the piperidine and ester groups . Key parameters include:
- Light intensity and wavelength : Critical for cycloaddition efficiency.
- Temperature : Must be maintained below 40°C to prevent side reactions.
- Purification : Column chromatography or recrystallization is required to achieve >95% purity, verified via NMR and HPLC .
How can researchers address challenges in scaling up the synthesis while maintaining yield and purity?
Scaling photochemical reactions requires specialized reactors with uniform light distribution. Batch size increases often reduce yield due to light penetration limitations. Flow chemistry systems improve scalability by ensuring consistent irradiation . Post-synthetic derivatization (e.g., HCl salt formation) enhances stability for long-term storage . Purity must be monitored using orthogonal methods (e.g., TLC for reaction progress, NMR for structural confirmation) .
What methodological approaches are recommended for assessing the compound's biological activity in target validation studies?
- In vitro assays : Use radioligand binding assays (e.g., for GPCRs) with IC50 determination.
- Functional assays : Measure downstream signaling (e.g., cAMP levels) to confirm agonism/antagonism .
- Selectivity profiling : Screen against related targets (e.g., monoamine transporters) to assess off-target effects.
- Dose-response curves : Employ 8–12 concentration points for robust EC50/IC50 calculations .
How should researchers resolve contradictions between computational predictions and experimental results regarding pharmacological properties?
Discrepancies often arise from force field inaccuracies in modeling the bicyclic core’s rigidity. Strategies include:
- Molecular dynamics simulations : Use enhanced sampling (e.g., metadynamics) to explore conformational flexibility.
- Experimental validation : Perform X-ray crystallography or cryo-EM to resolve binding poses .
- SAR adjustments : Modify substituents (e.g., replacing methyl esters with ethyl) to test computational hypotheses .
What analytical techniques are most effective for characterizing the compound's stability under various storage conditions?
- Forced degradation studies : Expose to heat (40–60°C), humidity (75% RH), and light (ICH Q1B guidelines) to identify degradation products .
- HPLC-MS : Monitor hydrolysis of the ester group or piperidine oxidation.
- Karl Fischer titration : Quantify water content in hygroscopic batches .
Optimal storage is achieved under inert atmosphere at 2–8°C, with desiccants to prevent hydrolysis .
How can structure-activity relationship (SAR) studies be designed to optimize the pharmacological profile of bicyclo[2.1.1]hexane derivatives?
- Core modifications : Compare bicyclo[2.1.1]hexane with bicyclo[2.2.1]heptane to assess rigidity-impacted binding .
- Substituent variation : Test piperidine regioisomers (3-yl vs. 4-yl) and ester groups (methyl vs. tert-butyl) for potency and metabolic stability .
- Biological assays : Prioritize targets with known structural data (e.g., serotonin receptors) to correlate SAR with binding pocket interactions .
What strategies are effective in determining the compound's metabolic stability and in vivo pharmacokinetic parameters?
- Liver microsome assays : Incubate with human/rat microsomes to measure half-life and identify metabolites (e.g., ester hydrolysis) .
- Plasma protein binding : Use equilibrium dialysis to assess free fraction, critical for dose adjustments.
- Pharmacokinetic studies in rodents : Monitor plasma concentrations via LC-MS/MS after IV and oral dosing to calculate bioavailability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
